Cas no 1805359-79-8 (3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile)

3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
-
- インチ: 1S/C9H5F2N3O/c10-8(11)7-6(4-13)3-5(1-2-12)9(15)14-7/h3,8H,1H2,(H,14,15)
- InChIKey: CYILEEYTQLITSF-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C=C(CC#N)C(N1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 458
- XLogP3: -0.1
- トポロジー分子極性表面積: 76.7
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029045663-1g |
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |
1805359-79-8 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrileに関する追加情報
Professional Introduction to Compound with CAS No. 1805359-79-8 and Product Name: 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
The compound with CAS No. 1805359-79-8, chemically known as 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of heterocyclic compounds widely recognized for their diverse biological activities and pharmaceutical applications. The structural features of this molecule, particularly the presence of a cyano group, a difluoromethyl substituent, and a hydroxyl group, contribute to its unique chemical properties and potential therapeutic benefits.
In recent years, the demand for novel bioactive molecules has surged due to the increasing complexity of diseases and the limitations of existing therapeutic agents. Pyridine derivatives have been extensively studied for their role in drug discovery, owing to their ability to interact with biological targets in multiple ways. The 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile structure is particularly intriguing because it combines several pharmacophoric elements that are known to enhance binding affinity and metabolic stability. These features make it a promising candidate for further development into a therapeutic agent.
One of the most notable aspects of this compound is its potential application in the treatment of various neurological disorders. The difluoromethyl group is known to improve the bioavailability and lipophilicity of molecules, which is crucial for crossing the blood-brain barrier. Additionally, the cyano and hydroxyl groups can participate in hydrogen bonding interactions, enhancing binding to biological receptors. Recent studies have shown that pyridine derivatives with similar structural motifs exhibit significant efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile compound is being investigated for its potential to modulate neurotransmitter systems involved in these conditions.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are employed to construct the desired pyridine core. The introduction of the cyano, difluoromethyl, and hydroxyl groups is achieved through carefully selected reagents and reaction pathways. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
From a medicinal chemistry perspective, the 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile molecule exhibits several advantageous properties that make it suitable for drug development. The electron-withdrawing nature of the cyano group enhances the electrophilicity of certain reactive sites on the molecule, facilitating further functionalization if needed. The presence of the difluoromethyl group improves metabolic stability by resisting oxidative degradation pathways common to many drug candidates. Moreover, the hydroxyl group can be used as a site for further derivatization, allowing chemists to fine-tune the pharmacological profile of the compound.
Preclinical studies have begun to explore the pharmacological activity of this compound in various in vitro and in vivo models. Initial results suggest that it demonstrates promising interactions with enzymes and receptors relevant to neurological disorders. For instance, preliminary data indicate that it may inhibit specific kinases involved in neuroinflammation, potentially offering a new therapeutic approach for conditions like multiple sclerosis or rheumatoid arthritis. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.
The development of novel pharmaceuticals relies heavily on understanding both the chemical properties of compounds and their interaction with biological systems. The 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile compound exemplifies how structural modifications can lead to significant improvements in drug-like properties. By incorporating elements such as the cyano group, difluoromethyl substituent, and hydroxyl functionality, researchers have created a molecule with enhanced potential for therapeutic use. As more data becomes available from ongoing studies, it is expected that this compound will continue to gain attention as a valuable tool in drug discovery efforts.
In conclusion, 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile represents a cutting-edge development in pharmaceutical chemistry with significant implications for treating neurological disorders among other potential applications. Its unique structural features contribute to its biological activity and make it an attractive candidate for further research and development. As scientific understanding progresses, compounds like this one will play an increasingly important role in addressing complex diseases through innovative therapeutic strategies.
1805359-79-8 (3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile) Related Products
- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)
- 1805402-04-3(Methyl 5-aminomethyl-2-cyano-4-ethylphenylacetate)
- 1248907-73-4(3-Benzyl-1-ethylpiperazine)
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)
- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 1261560-09-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)
- 1109791-90-3(3-Bromo-4-methoxyphenylboronic acid)
- 1795086-74-6(2H-Pyran-2-one, 6-methyl-4-[[1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-3-azetidinyl]oxy]-)
- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)
- 17258-52-5(3-(3-methylbutoxy)aniline)




